Adinazolam vs. Alprazolam: A Significantly Shorter Half-Life Enabling Faster Recovery from Sedation
In a head-to-head clinical study, adinazolam and its active metabolite, NDMAD, exhibited an elimination half-life of approximately 2.9 and 2.8 hours, respectively. This is dramatically shorter than the 14.6-hour half-life observed for alprazolam under identical experimental conditions [1]. This significant difference in clearance rate has direct implications for the duration of sedative effects and potential for next-day impairment.
| Evidence Dimension | Elimination Half-Life (t½) |
|---|---|
| Target Compound Data | Adinazolam: 2.9 hr; NDMAD: 2.8 hr |
| Comparator Or Baseline | Alprazolam: 14.6 hr |
| Quantified Difference | ~12-hour shorter half-life |
| Conditions | Healthy male volunteers, single-dose intravenous infusion, randomized 4-way crossover study. |
Why This Matters
Procuring adinazolam for research on short-acting anxiolytics or sedatives is critical, as its half-life is nearly five times shorter than that of alprazolam, enabling studies where a rapid offset of drug action is required.
- [1] Venkatakrishnan, K., et al. (2005). Kinetics and dynamics of intravenous adinazolam, N-desmethyl adinazolam, and alprazolam in healthy volunteers. The Journal of Clinical Pharmacology, 45(5), 529-537. View Source
